![molecular formula C23H23ClN2O3 B5065597 {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5065597.png)
{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol is its potent antitumor activity, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of {4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol involves several steps. The starting materials include piperidine, 4-chlorobenzyl chloride, 3-phenyl-5-isoxazolylcarboxylic acid, and methanol. The reaction proceeds through the formation of an intermediate, which is then reduced to obtain the final product.
Aplicaciones Científicas De Investigación
{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol has been studied extensively for its potential applications in various fields of science. It has been found to have potent antitumor activity, making it a promising candidate for cancer treatment. It has also been investigated for its potential use as an anti-inflammatory agent, as well as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-8-6-17(7-9-19)15-23(16-27)10-12-26(13-11-23)22(28)21-14-20(25-29-21)18-4-2-1-3-5-18/h1-9,14,27H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXVCLIXSAPSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)CO)C(=O)C3=CC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

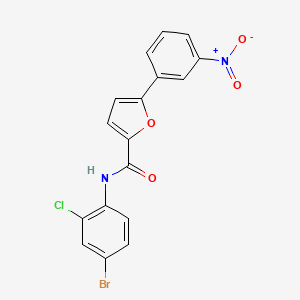
![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)
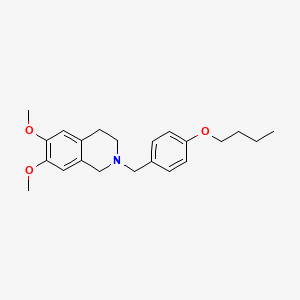
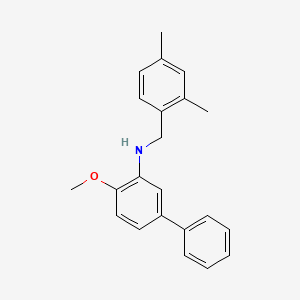

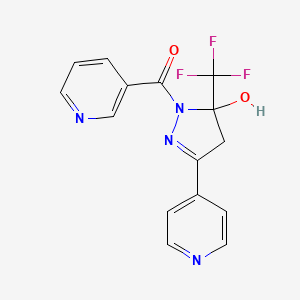
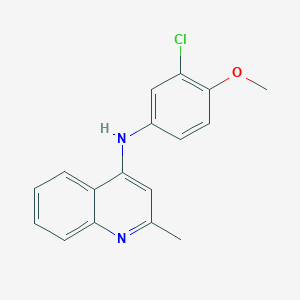
![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5065568.png)
![dimethyl 2-[(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]terephthalate](/img/structure/B5065569.png)
![2-{[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5065576.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5065583.png)

![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)